molecular formula C19H26N4O2 B2928882 N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1210433-06-9

N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2928882
CAS No.: 1210433-06-9
M. Wt: 342.443
InChI Key: MAEXSDRJAVHWFC-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

Research has focused on the synthesis of novel compounds for potential imaging of enzymes related to neuroinflammation. For example, Wang et al. (2018) synthesized a series of compounds aiming at developing new PET agents for imaging IRAK4 enzyme in neuroinflammation, demonstrating the compound's synthesis process and its potential application in neuroimaging (Wang et al., 2018).

Antimicrobial and Cytotoxicity Studies

Studies have also investigated the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxicity against various cancer cells and antimicrobial activities. Hassan et al. (2014) and Aytemir et al. (2003) synthesized derivatives showing significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells and antimicrobial activities, respectively, highlighting the chemical's versatility in developing potential anticancer and antibacterial agents (Hassan et al., 2014); (Aytemir et al., 2003).

Herbicidal Activity

Furthermore, research into the herbicidal activity of pyrazole-4-carboxamide derivatives has been conducted, with findings indicating the potential for these compounds to serve as effective herbicides, especially against lowland weeds, while also maintaining excellent crop safety (Ohno et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft and thus modulate neuronal signaling.

Biochemical Pathways

The compound’s action on Acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in many physiological functions, including muscle contraction, heart rate, memory, and learning . By inhibiting Acetylcholinesterase and increasing acetylcholine levels, the compound can enhance cholinergic signaling and potentially influence these functions.

Result of Action

The result of the compound’s action would be an enhancement of cholinergic signaling due to increased acetylcholine levels. This could lead to changes in various physiological functions, such as improved memory or increased heart rate, depending on the specific neurons affected .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s structure and its ability to bind to its target. Additionally, the compound’s efficacy can be influenced by the individual’s physiological state, including their metabolism, immune status, and the presence of other drugs .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-22-14-17(19(21-22)25-2)18(24)20-12-15-8-10-23(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEXSDRJAVHWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.